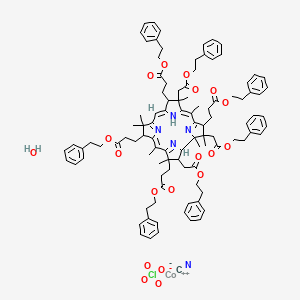
Ethyl 7-Nitroindole-3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Nitroindole-3-acétate d'éthyle est un composé organique synthétique appartenant à la famille des indoles. Les indoles sont des systèmes hétérocycliques importants présents dans divers produits naturels et médicaments. Ce composé est caractérisé par la présence d'un groupe nitro en position 7 et d'un groupe ester éthylique en position 3 du cycle indole. Il est largement utilisé dans la recherche pharmaceutique et la synthèse organique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 7-Nitroindole-3-acétate d'éthyle implique généralement la nitration de dérivés de l'indole suivie d'une estérification. Une méthode courante comprend la nitration de l'acide indole-3-acétique en utilisant un agent de nitration tel que l'acide nitrique ou un mélange d'acides sulfurique et nitrique. L'acide 7-nitroindole-3-acétique résultant est ensuite estérifié avec de l'éthanol en présence d'un catalyseur comme l'acide sulfurique pour donner du 7-Nitroindole-3-acétate d'éthyle .
Méthodes de production industrielle : La production industrielle du 7-Nitroindole-3-acétate d'éthyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir une qualité et une efficacité constantes .
Analyse Des Réactions Chimiques
Types de réactions : Le 7-Nitroindole-3-acétate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.
Réduction : Le composé peut être oxydé pour former des dérivés nitroso ou hydroxylamine.
Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes :
Oxydation : Hydrogène gazeux, catalyseur au palladium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Nucléophiles comme les amines, les thiols et les alcools.
Principaux produits formés :
Réduction : 7-Aminoindole-3-acétate.
Substitution : Divers dérivés de l'indole substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 7-Nitroindole-3-acétate d'éthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour son rôle dans le développement de médicaments et comme précurseur de composés pharmacologiquement actifs.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 7-Nitroindole-3-acétate d'éthyle implique son interaction avec diverses cibles moléculaires et voies. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. Ces interactions peuvent conduire à l'inhibition d'enzymes, à la perturbation des processus cellulaires et à l'induction de l'apoptose dans les cellules cancéreuses. La capacité du composé à former des liaisons hydrogène et des interactions π-π avec les molécules biologiques contribue également à son activité biologique .
Applications De Recherche Scientifique
Ethyl 7-Nitroindole-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 7-Nitroindole-3-acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Le 7-Nitroindole-3-acétate d'éthyle peut être comparé à d'autres dérivés de l'indole tels que :
Acide indole-3-acétique : Une hormone végétale présentant des caractéristiques structurales similaires mais sans groupe nitro.
7-Nitroindole : Similaire au 7-Nitroindole-3-acétate d'éthyle mais sans groupe ester éthylique.
Acide indole-3-carboxylique : Un autre dérivé de l'indole avec un groupe carboxyle au lieu d'un groupe ester.
Unicité : Le 7-Nitroindole-3-acétate d'éthyle est unique en raison de la présence à la fois des groupes nitro et ester éthylique, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison de groupes fonctionnels en fait un composé précieux en chimie synthétique et en recherche pharmaceutique .
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
ethyl 2-(7-nitro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-11(15)6-8-7-13-12-9(8)4-3-5-10(12)14(16)17/h3-5,7,13H,2,6H2,1H3 |
Clé InChI |
GUJJZVVNTGXNQK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


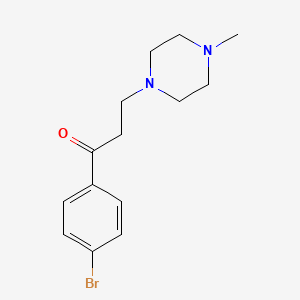
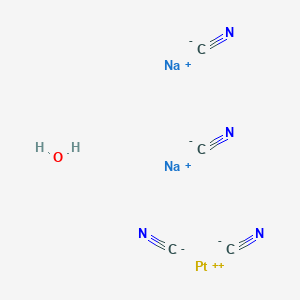

![Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate](/img/structure/B12286717.png)
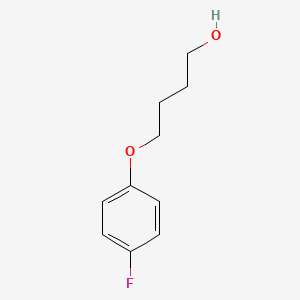

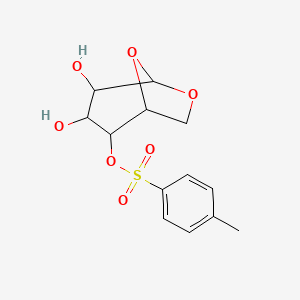

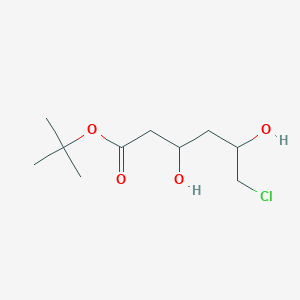
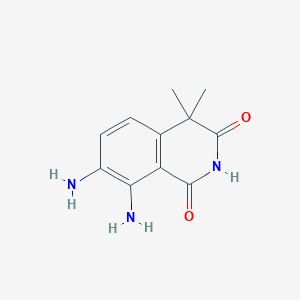

![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
